
9-|A-D-arabinofuranosylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-β-D-Arabinofuranosylguanine can be achieved through various methods. One notable method involves the use of whole cells of Escherichia coli treated with glutaraldehyde . This method uses 1-β-D-arabinofuranosylcytosine and guanine, guanosine, or 2′-deoxyguanosine as substrates. The reaction conditions, including the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium, significantly affect the yield .
Industrial Production Methods: Industrial production methods for 9-β-D-Arabinofuranosylguanine are not extensively documented. the use of bacterial cells for the preparative synthesis of nucleosides is a promising approach .
化学反応の分析
Types of Reactions: 9-β-D-Arabinofuranosylguanine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its pharmacological activity .
Common Reagents and Conditions: Phosphorylation of 9-β-D-Arabinofuranosylguanine involves the use of deoxyguanosine kinase and deoxycytidine kinase . The compound is phosphorylated to its triphosphate derivative, which is then incorporated into DNA .
Major Products Formed: The major product formed from the phosphorylation of 9-β-D-Arabinofuranosylguanine is its triphosphate derivative, which inhibits DNA synthesis and leads to cell death .
科学的研究の応用
9-β-D-Arabinofuranosylguanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has proven efficacy in the treatment of T-cell lymphoblastic diseases . Additionally, it has been used as an imaging agent for T-cell activation with positron emission tomography (PET) . The compound’s selective toxicity towards T lymphoblasts makes it a valuable tool in cancer research .
作用機序
The mechanism of action of 9-β-D-Arabinofuranosylguanine involves its conversion to its triphosphate form (ara-GTP) inside the cell . This triphosphate form acts as a structural analog of deoxyribonucleotide 5′-triphosphate and is incorporated into DNA . The accumulation of ara-GTP inhibits DNA synthesis, leading to cell death . The compound preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .
類似化合物との比較
- 9-β-D-Arabinofuranosyladenine (vidarabine)
- 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine (F-AraG)
- Nelarabine (a prodrug of 9-β-D-Arabinofuranosylguanine)
Comparison: 9-β-D-Arabinofuranosylguanine is unique due to its selective toxicity towards T lymphoblasts . Compared to 9-β-D-Arabinofuranosyladenine, it has a different mechanism of action and target specificity . The fluorinated analog, 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine, has been used as an imaging agent for T-cell activation . Nelarabine, a prodrug of 9-β-D-Arabinofuranosylguanine, is used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma .
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1 |
InChIキー |
NYHBQMYGNKIUIF-ACJOCUEISA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
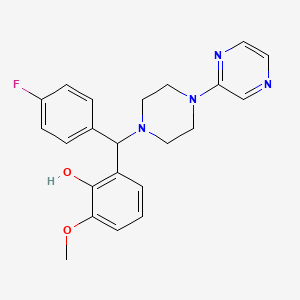
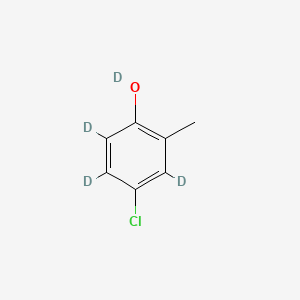
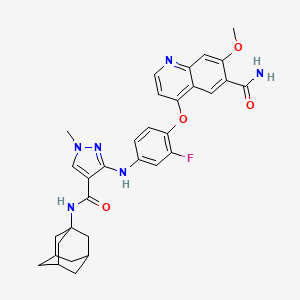
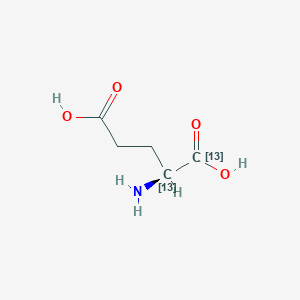
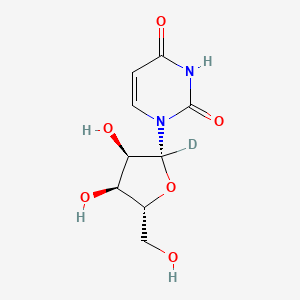
![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


